Trilaciclib hydrochloride

Descripción general

Descripción

Trilaciclib dihidrocloruro es un inhibidor de moléculas pequeñas de las cinasas dependientes de ciclinas 4 y 6 (CDK4 y CDK6). Se utiliza principalmente para reducir la incidencia de mielosupresión inducida por quimioterapia en pacientes con cáncer de pulmón de células pequeñas en estadio extenso. Al detener transitoriamente las células madre hematopoyéticas y las células progenitoras en la fase G1 del ciclo celular, el trilaciclib dihidrocloruro protege estas células del daño inducido por la quimioterapia .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de trilaciclib dihidrocloruro implica múltiples pasos, incluida la formación de la estructura central y la funcionalización posterior. Los pasos clave generalmente incluyen:

- Formación del núcleo espirocíclico a través de una reacción de ciclización.

- Introducción de la porción piperazina mediante sustitución nucleofílica.

- Purificación final y conversión a la forma de sal dihidrocloruro.

Métodos de Producción Industrial: La producción industrial de trilaciclib dihidrocloruro sigue rutas sintéticas similares, pero se optimiza para la fabricación a gran escala. Esto incluye:

- Uso de reacciones de alto rendimiento para maximizar la producción del producto.

- Implementación de técnicas de purificación robustas para garantizar la pureza del producto.

- Cumplimiento de las Buenas Prácticas de Fabricación (GMP) para mantener los estándares de calidad y seguridad .

Análisis De Reacciones Químicas

Tipos de Reacciones: El trilaciclib dihidrocloruro principalmente se somete a:

Reacciones de Sustitución: Introducción de varios grupos funcionales para mejorar sus propiedades farmacológicas.

Reacciones de Oxidación y Reducción: Modificaciones para mejorar la estabilidad y la biodisponibilidad.

Reactivos y Condiciones Comunes:

Reacciones de Sustitución: Generalmente involucran nucleófilos como aminas o alcoholes en condiciones básicas.

Reacciones de Oxidación: A menudo utilizan agentes oxidantes como peróxido de hidrógeno o permanganato de potasio.

Reacciones de Reducción: Emplean agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.

Productos Principales: Los productos principales formados a partir de estas reacciones son derivados de trilaciclib dihidrocloruro con propiedades farmacocinéticas y farmacodinámicas mejoradas .

Aplicaciones Científicas De Investigación

El trilaciclib dihidrocloruro tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como un compuesto modelo para estudiar la inhibición de las cinasas dependientes de ciclinas.

Biología: Investigado por su papel en la regulación del ciclo celular y la protección de las células madre hematopoyéticas.

Medicina: Se utiliza principalmente para reducir la mielosupresión inducida por quimioterapia en pacientes con cáncer. La investigación en curso explora su potencial en el tratamiento de otros cánceres y afecciones.

Industria: Se utiliza en el desarrollo de nuevos agentes terapéuticos que se dirigen a CDK4 y CDK6

Mecanismo De Acción

El trilaciclib dihidrocloruro ejerce sus efectos inhibiendo CDK4 y CDK6, que son cruciales para la progresión del ciclo celular. Al detener transitoriamente las células en la fase G1, protege las células madre hematopoyéticas y las células progenitoras del daño inducido por la quimioterapia. Este mecanismo involucra:

Blancos Moleculares: CDK4 y CDK6.

Vías Implicadas: Vías de regulación del ciclo celular, particularmente las que gobiernan la transición de G1 a S

Compuestos Similares:

Palbociclib: Otro inhibidor de CDK4 y CDK6 utilizado en el tratamiento del cáncer de mama.

Ribociclib: Similar al palbociclib, utilizado en combinación con otras terapias para el cáncer de mama.

Abemaciclib: Un inhibidor de CDK4 y CDK6 con una gama más amplia de aplicaciones en varios cánceres.

Singularidad del Trilaciclib Dihidrocloruro:

Papel Protector: A diferencia de otros inhibidores de CDK4 y CDK6, el trilaciclib dihidrocloruro se utiliza específicamente para proteger las células madre hematopoyéticas durante la quimioterapia.

Acción Transitoria: Su corta duración de acción permite un arresto temporal del ciclo celular, minimizando los efectos a largo plazo en las células normales

Comparación Con Compuestos Similares

Palbociclib: Another CDK4 and CDK6 inhibitor used in breast cancer treatment.

Ribociclib: Similar to palbociclib, used in combination with other therapies for breast cancer.

Abemaciclib: A CDK4 and CDK6 inhibitor with a broader range of applications in various cancers.

Uniqueness of Trilaciclib Dihydrochloride:

Protective Role: Unlike other CDK4 and CDK6 inhibitors, trilaciclib dihydrochloride is specifically used to protect hematopoietic stem cells during chemotherapy.

Transient Action: Its short duration of action allows for temporary cell cycle arrest, minimizing long-term effects on normal cells

Actividad Biológica

Trilaciclib hydrochloride, marketed under the name Cosela, is a novel cyclin-dependent kinase 4/6 (CDK4/6) inhibitor primarily indicated for the prevention of chemotherapy-induced myelosuppression (CIM) in patients with extensive-stage small cell lung cancer (ES-SCLC). This article provides an in-depth examination of its biological activity, including mechanisms of action, pharmacokinetics, clinical efficacy, and real-world outcomes.

Trilaciclib exerts its biological effects by transiently inhibiting CDK4 and CDK6, which are critical regulators of the cell cycle. By blocking these kinases, trilaciclib induces a G1 phase cell-cycle arrest in hematopoietic stem and progenitor cells (HSPCs). This arrest protects these cells from the cytotoxic effects of chemotherapy, thereby mitigating myelosuppression.

- IC50 Values : Trilaciclib demonstrates potent inhibition with IC50 values of approximately 1 nM for CDK4 and 4 nM for CDK6 .

- Cell Cycle Dynamics : In vitro studies show that after a 24-hour exposure to trilaciclib, HSPCs return to their normal cell cycle kinetics within 16 hours post-washout, indicating a reversible mechanism .

Pharmacokinetics

The pharmacokinetic profile of trilaciclib reveals important insights into its dosing and effectiveness:

- Recommended Dose : The recommended dose is 240 mg/m² , which correlates with a maximum plasma concentration () of approximately 1500 ng/mL (~3 µM) .

- Half-Life : The mean terminal half-life is about 14 hours , allowing for effective dosing schedules without accumulation during repeated administration .

- Drug Interactions : Trilaciclib is a substrate and time-dependent inhibitor of cytochrome P450 3A4, which can influence its interactions with other medications .

Clinical Efficacy

Trilaciclib has been evaluated in several clinical trials focusing on its efficacy in reducing myelosuppressive adverse events associated with chemotherapy:

- Clinical Trials : In randomized phase 2 trials, trilaciclib significantly reduced the incidence of grade ≥ 3 myelosuppressive hematologic adverse events (HAEs) compared to historical controls. For instance, the prevalence rates were found to be 40.5% for single lineage and 14.5% for multilineage HAEs in trilaciclib cohorts versus higher rates in non-trilaciclib cohorts .

- Real-World Outcomes : A recent study indicated that patients treated with trilaciclib had lower rates of cytopenia-related healthcare utilization compared to those who did not receive it. This suggests that trilaciclib not only reduces the incidence of severe myelosuppression but also improves overall patient management during chemotherapy .

Data Table: Summary of Clinical Findings

| Study Type | Population | Key Findings |

|---|---|---|

| Phase 2 Clinical Trials | ES-SCLC Patients | Reduced grade ≥ 3 HAEs (40.5% vs. historical controls) |

| Real-World Studies | Various Cohorts | Lower cytopenia-related healthcare utilization |

| Pharmacokinetic Studies | Healthy Volunteers | ~1500 ng/mL at 240 mg/m² |

Case Studies

Several case studies have illustrated the practical benefits of trilaciclib in clinical settings:

- Case Study 1 : A patient with ES-SCLC receiving trilaciclib prior to chemotherapy demonstrated a marked reduction in neutropenia episodes compared to historical data.

- Case Study 2 : In another instance, a cohort treated with trilaciclib reported improved quality of life metrics due to decreased hospital visits related to cytopenia.

Propiedades

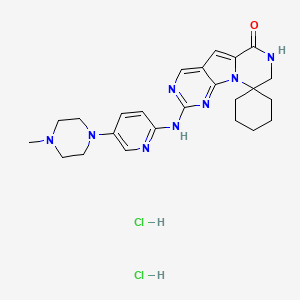

IUPAC Name |

4-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]spiro[1,3,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2,4,6,8-tetraene-13,1'-cyclohexane]-10-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N8O.2ClH/c1-30-9-11-31(12-10-30)18-5-6-20(25-15-18)28-23-26-14-17-13-19-22(33)27-16-24(7-3-2-4-8-24)32(19)21(17)29-23;;/h5-6,13-15H,2-4,7-12,16H2,1H3,(H,27,33)(H,25,26,28,29);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRCYOXKEDFAUSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CN=C(C=C2)NC3=NC=C4C=C5C(=O)NCC6(N5C4=N3)CCCCC6.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32Cl2N8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

519.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1977495-97-8 | |

| Record name | Trilaciclib dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1977495978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRILACICLIB DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4BX07W725T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.